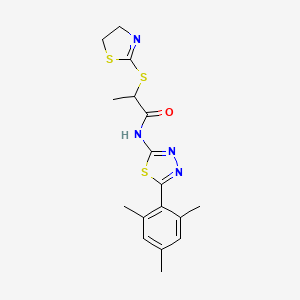

2-((4,5-二氢噻唑-2-基)硫代)-N-(5-间甲苯基-1,3,4-噻二唑-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

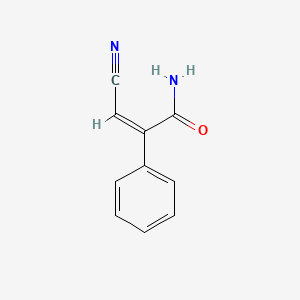

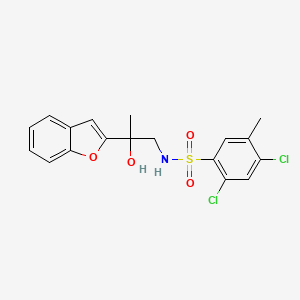

The compound "2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide" is a heterocyclic compound that likely contains a thiazole and thiadiazole moiety based on its name. These types of compounds are known for their diverse biological activities and are often explored for their potential use in pharmaceuticals and agrochemicals. The papers provided do not directly discuss this compound but offer insights into similar heterocyclic compounds, their synthesis, structure, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of cyclic reagents or conditions that facilitate the formation of the desired ring structures. For example, the synthesis of a thiadiazolo[2,3-a]pyrimidin-2-ylidene derivative was achieved using bromine as a cyclic reagent, yielding a 66% isolated yield . Similarly, the synthesis of 1,2,3-thiadiazoles from 2-cyanothioacetamides under diazo group transfer conditions indicates the versatility of thioacetamide derivatives as precursors for heterocyclic compounds . These methods could potentially be adapted for the synthesis of "2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide."

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using X-ray crystallography, as demonstrated by the reported crystal structure of a benzothiazol-2-yl derivative . The crystallographic data provide detailed information about the arrangement of atoms in the molecule, which is crucial for understanding the compound's reactivity and interactions with biological targets. Although the specific molecular structure of the compound is not provided, the reported data from similar compounds can give insights into the likely structural features of "2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide."

Chemical Reactions Analysis

The reactivity of heterocyclic compounds under various conditions can be complex. For instance, the fragmentation of 4,5-dihydro-1,3-thiazoles under electron impact and chemical ionization has been studied, revealing that the nature of the substituent on the thiazole ring significantly influences the fragmentation pattern . This information is valuable for predicting the behavior of "2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide" under similar conditions and can aid in the development of analytical methods for this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their structure and can influence their biological activity. For example, the crystallographic data of a thiadiazolo[2,3-a]pyrimidin-2-ylidene derivative provide insights into its density and molecular geometry, which are important for understanding its herbicidal activity . The physicochemical characterization of benzothiazol-2-yl derivatives, including NMR, IR spectroscopy, and mass spectrometry, helps to establish their identity and purity, which is essential for biological testing . These techniques could be applied to determine the properties of "2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide."

科学研究应用

抗癌活性

含噻唑和噻二唑结构的化合物已被评估其抗癌特性。例如,一项研究报告了新型噻唑和 1,3,4-噻二唑衍生物的合成,显示出对肝细胞癌细胞系具有显着的抗癌活性。构效关系突出了这些部分作为药效团开发抗癌剂的潜力 (Gomha 等人,2017)。此外,3-[(4-甲氧基苯基)氨基]丙烷酰肼的衍生物,包括噻二唑和三唑部分,表现出增强的抗氧化活性,并对胶质母细胞瘤和乳腺癌细胞系表现出显着的抗癌作用,表明它们在癌症治疗应用中的潜力 (Tumosienė 等人,2020)。

抗微生物活性

噻唑和噻二唑化合物的抗微生物潜力也已得到探索。研究表明,某些衍生物对金黄色葡萄球菌和枯草芽孢杆菌等细菌菌株表现出良好的活性,突出了它们作为抗菌剂的潜力 (Tehranchian 等人,2005)。

抗病毒活性

鉴于 COVID-19 大流行,噻唑和噻二唑衍生物已被研究其抗病毒特性。一项研究合成了新型噻二唑-三唑杂交体,并评估了它们对 COVID-19 主要蛋白酶的抑制,显示出有希望的泊坞得分,并表明在对抗冠状病毒疾病中具有潜在作用 (Rashdan 等人,2021)。

缓蚀作用

除了生物医学应用外,噻唑和噻二唑衍生物还因其缓蚀能力而受到研究。量子化学和分子动力学模拟研究预测了这些化合物对铁腐蚀的缓蚀性能,提供了对其在工业应用中的实用性的见解 (Kaya 等人,2016)。

属性

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS3/c1-9-7-10(2)13(11(3)8-9)15-20-21-16(25-15)19-14(22)12(4)24-17-18-5-6-23-17/h7-8,12H,5-6H2,1-4H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDVMDYHKFMSEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)SC3=NCCS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide](/img/structure/B2544068.png)

![6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544076.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2544077.png)

![N-(1,3-benzodioxol-5-yl)-2-[5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2544085.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2544091.png)